molecular formula C13H11NO2 B1303116 2-(4-Methoxyphenyl)nicotinaldehyde CAS No. 885949-59-7

2-(4-Methoxyphenyl)nicotinaldehyde

Cat. No.: B1303116
CAS No.: 885949-59-7
M. Wt: 213.23 g/mol
InChI Key: WMJFIXDFODEDNR-UHFFFAOYSA-N
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Description

Overview of Nicotinaldehyde Core Structures in Organic Synthesis

Nicotinaldehyde, also known as pyridine-3-carbaldehyde, is an organic compound consisting of a pyridine (B92270) ring substituted with a formyl (aldehyde) group at the 3-position. wikipedia.org It is one of three isomeric pyridinaldehydes. wikipedia.org The presence of the aldehyde group, an electron-withdrawing moiety, activates the molecule for a variety of chemical transformations, making it a valuable building block in organic synthesis. exsyncorp.com

The nicotinaldehyde core is a key intermediate in the production of numerous high-value chemicals. It serves as a crucial starting material or coupling agent for a range of polypeptides and active pharmaceutical ingredients (APIs). exsyncorp.com For instance, it is a building block in the synthesis of drugs like the antiretroviral agent Indinavir and agrochemicals such as the insecticide Pymetrozine. exsyncorp.com The synthesis of nicotinaldehyde itself can be achieved through methods like the hydrogenation of 3-cyanopyridine. google.com Its utility is further demonstrated in cyanide-catalyzed conjugate addition reactions to form γ-ketonitriles, which are precursors to other complex molecules. orgsyn.org

Significance of Aryl Substitution in Pyridine Aldehydes

The introduction of an aryl group onto the pyridine aldehyde framework significantly expands its chemical diversity and potential applications. Aryl-substituted pyridines are a critical class of compounds in medicinal chemistry, forming the structural basis of many drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The nitrogen atom in the pyridine ring can form hydrogen bonds, which enhances the pharmacokinetic properties of drug candidates. nih.gov

The most powerful and widely used method for creating the crucial carbon-carbon bond between a pyridine ring and an aryl group is the Suzuki-Miyaura cross-coupling reaction. harvard.edu This palladium-catalyzed reaction efficiently couples an organoboron compound (like an arylboronic acid) with a halide (such as a bromo- or chloropyridine). harvard.eduresearchgate.netnih.gov Researchers have developed highly efficient palladium-based catalytic systems to synthesize various arylated nicotinaldehydes under mild conditions. researchgate.net The choice of catalyst, ligands, and reaction conditions can be tailored to achieve high yields and regioselectivity, even with less reactive starting materials like heteroaryl chlorides. researchgate.netnih.gov This strategic arylation allows for the fine-tuning of electronic, steric, and lipophilic properties, which can modulate the molecule's biological activity or photophysical characteristics. mdpi.comnih.gov

Contextualizing 2-(4-Methoxyphenyl)nicotinaldehyde within Contemporary Organic Chemistry Research

This compound is a specific arylated nicotinaldehyde that has emerged as a compound of interest in synthetic and medicinal chemistry. scbt.com Its structure features a 4-methoxyphenyl (B3050149) group attached to the second position of the nicotinaldehyde scaffold. This substitution is typically achieved via a Suzuki coupling reaction between a 2-halonicotinaldehyde (e.g., 2-chloronicotinaldehyde) and 4-methoxyphenylboronic acid, utilizing a palladium catalyst. researchgate.netresearchgate.net

The compound serves as a valuable intermediate for synthesizing more complex heterocyclic systems. For example, related structures have been used to create novel calcium channel antagonists and potential antimicrobial agents. researchgate.netmdpi.com The methoxy (B1213986) group on the phenyl ring is a common feature in pharmacologically active molecules, often influencing metabolic stability and receptor binding affinity. Research into similar 2-aryl-nicotinonitrile derivatives has shown that such substitutions can lead to materials with interesting photophysical properties, including fluorescence, suggesting potential applications in materials science as light-emitting compounds. nih.gov As a readily available research chemical, this compound represents a key building block for exploring new therapeutic agents and functional organic materials. scbt.comfluorochem.co.uk

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name 2-(4-methoxyphenyl)pyridine-3-carbaldehyde
CAS Number 885949-59-7
Molecular Formula C₁₃H₁₁NO₂
InChI Key WMJFIXDFODEDNR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC=CC=C2C=O

Data sourced from Fluorochem and Santa Cruz Biotechnology. scbt.comfluorochem.co.uk

Table 2: General Reaction Conditions for Suzuki-Miyaura Coupling of Pyridine Scaffolds

Catalyst / LigandBaseSolventTemperatureApplicationReference
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O120 °CSynthesis of 5-Aryl-dihydroquinazolines mdpi.com
Pd₂(dba)₃ / Ligand 1KFDioxaneRoom Temp.Coupling of 2-pyridylboronates with aryl bromides nih.gov
PXPd₂K₂CO₃MethanolNot specifiedRegioselective coupling of 2,6-dichloronicotinamide researchgate.net
Pd(PPh₃)₄Dioxane:H₂O (4:1)80-100 °CSynthesis of mono-arylated nicotinaldehyde researchgate.net
Ni(cod)₂ / TrioctylphosphineBase-free1,4-dioxaneNot specifiedDeformylative coupling of aldehydes with boronic esters nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-6-4-10(5-7-12)13-11(9-15)3-2-8-14-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJFIXDFODEDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901257803
Record name 2-(4-Methoxyphenyl)-3-pyridinecarboxaldehyde
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Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-59-7
Record name 2-(4-Methoxyphenyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-3-pyridinecarboxaldehyde
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Reactivity and Mechanistic Aspects of 2 4 Methoxyphenyl Nicotinaldehyde and Derivatives

Aldehyde Functional Group Transformations

The aldehyde group is a primary site of reactivity in 2-(4-methoxyphenyl)nicotinaldehyde, readily undergoing transformations characteristic of this functional group.

Nucleophilic Addition Reactions and Condensation Processes

The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com This makes it susceptible to attack by nucleophiles. In the initial step of nucleophilic addition, the nucleophile bonds to the carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. libretexts.orglibretexts.org This is followed by protonation of the resulting alkoxide intermediate to form an alcohol. libretexts.orglibretexts.org

A notable example of this reactivity is the condensation reaction. Condensation reactions are a class of reactions where two molecules combine with the loss of a small molecule, such as water. chemguide.co.uk For instance, this compound can participate in condensation reactions with compounds containing active methylene (B1212753) groups, such as acetophenones, in the presence of a base. researchgate.net These reactions often proceed through an initial nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration to form a new carbon-carbon double bond. acsgcipr.orgresearchgate.net

The following table summarizes a typical condensation reaction involving a substituted nicotinaldehyde:

ReactantsCatalyst/ConditionsProductYieldReference
Nicotinaldehydes, Acetophenones, Ammonium (B1175870) AcetateSolvent-free, 120°C2',6'-Diphenyl-3,4'-bipyridines70%

Formation of Imine and Oxime Derivatives

The aldehyde group of this compound readily reacts with primary amines and their derivatives to form imines (also known as Schiff bases) and related compounds. youtube.commasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule leads to the formation of the imine. libretexts.orglibretexts.org

The general mechanism for imine formation is as follows:

Nucleophilic attack of the primary amine on the aldehyde carbon. libretexts.org

Proton transfer to form a neutral carbinolamine. libretexts.org

Protonation of the hydroxyl group to make it a good leaving group. libretexts.org

Elimination of water to form an iminium ion. libretexts.org

Deprotonation to yield the final imine product. libretexts.org

Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) derivatives leads to the formation of oximes and hydrazones, respectively. youtube.commasterorganicchemistry.com These reactions follow a similar mechanism to imine formation. masterorganicchemistry.com The formation of these derivatives, which are often crystalline solids with sharp melting points, can be used for the characterization and identification of the parent aldehyde. chemguide.co.ukyoutube.com

The table below provides an example of imine formation from a related heterocyclic aldehyde:

AldehydeAmineProductReaction TimeYieldReference
Imidazo[1,2-a]pyrimidine-2-carbaldehydep-AnisidineN-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine90 min60-85% (range for various amines) nih.gov

Pyridine (B92270) Ring Reactivity and Selective Modifications

The pyridine ring in this compound exhibits a distinct reactivity pattern due to the presence of the electronegative nitrogen atom.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Pyridine Core

The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. wikipedia.orguoanbar.edu.iq Any electrophilic attack is directed to the meta-position (C5) relative to the nitrogen, as this is the least deactivated position. uoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.orgstackexchange.com Nucleophilic attack occurs preferentially at the ortho (C6) and para (C4) positions relative to the nitrogen, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.comyoutube.com The presence of a good leaving group at these positions facilitates the substitution. youtube.com

Metal-Catalyzed Transformations on the Pyridine Moiety

The pyridine moiety of this compound can participate in various metal-catalyzed cross-coupling reactions. The nitrogen atom can act as a ligand for transition metals, influencing the catalytic cycle. ontosight.ai Pyridine derivatives, particularly halopyridines, are common substrates in reactions like the Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents onto the pyridine ring. These reactions are invaluable for the synthesis of complex molecules and functional materials.

Influence of the 4-Methoxyphenyl (B3050149) Substituent on Chemical Reactivity

This electron-donating character can modulate the electrophilicity of the aldehyde's carbonyl carbon. Furthermore, the methoxy (B1213986) group can influence the reactivity of the pyridine ring. While the primary electronic effect on the pyridine ring is from the ring nitrogen, the 4-methoxyphenyl group can have a secondary, albeit less pronounced, effect on the substitution patterns. nih.govnih.gov The steric bulk of the 4-methoxyphenyl group can also play a role in directing the approach of reagents to the aldehyde or the adjacent positions on the pyridine ring. nih.gov

Mechanistic Investigations of Critical Reactions

The reactivity of this compound is a subject of significant interest in organic synthesis, particularly concerning the development of novel compounds with potential applications in materials science and pharmaceuticals. Understanding the mechanistic details of reactions involving this aldehyde is crucial for optimizing reaction conditions, improving yields, and designing new synthetic routes. This section delves into the kinetic studies, catalytic pathways, and the role of the aromatic nitrogen's Lewis basicity in the reaction progression of this compound and its derivatives.

Kinetic Studies and Reaction Rate Determinants

While specific kinetic data for reactions involving this compound are not extensively documented in publicly available literature, the principles of kinetic analysis for similar aromatic aldehydes and heterocyclic compounds can be applied. Kinetic studies are fundamental to understanding reaction mechanisms, as they provide quantitative insights into how reaction rates are influenced by various factors.

For instance, in a hypothetical cross-coupling reaction to synthesize a derivative of this compound, the rate law might be expressed as:

Rate = k[this compound]x[Coupling Partner]y[Catalyst]z

Where:

k is the rate constant.

[Reactant] represents the concentration of the respective species.

x, y, and z are the reaction orders with respect to each component.

Key determinants of the reaction rate for transformations involving this compound would include:

Concentration of Reactants: As dictated by the rate law, the concentration of the aldehyde, its reaction partner, and the catalyst are primary determinants of the reaction velocity.

Temperature: An increase in temperature generally leads to a higher rate constant (k), as described by the Arrhenius equation, by providing more molecules with the necessary activation energy.

Solvent: The polarity and coordinating ability of the solvent can significantly impact the stability of reactants, intermediates, and transition states, thereby influencing the reaction rate.

Nature of the Catalyst: In catalyzed reactions, the choice of metal (e.g., palladium, copper) and ligands is critical. The ligand's steric and electronic properties can modulate the catalyst's activity and selectivity.

Substituent Effects: The methoxy group (-OCH₃) on the phenyl ring and the aldehyde group (-CHO) on the pyridine ring influence the electronic properties of the molecule, which in turn affects its reactivity and the rates of reactions it participates in.

A common method to determine reaction orders is the method of initial rates, where the initial rate of reaction is measured at different initial concentrations of the reactants.

Table 1: Illustrative Data for Determining Reaction Order

ExperimentInitial [this compound] (M)Initial [Reagent B] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻³
20.20.12.0 x 10⁻³
30.10.24.0 x 10⁻³

This is a hypothetical table to illustrate the method of initial rates.

From this hypothetical data, one could deduce the reaction order with respect to each reactant. Comparing experiments 1 and 2, doubling the concentration of the aldehyde doubles the rate, suggesting a first-order dependence. Comparing experiments 1 and 3, doubling the concentration of Reagent B quadruples the rate, indicating a second-order dependence.

Elucidation of Catalytic Pathways and Reaction Intermediates

The synthesis and functionalization of this compound often rely on transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. Understanding the catalytic cycles of these reactions is key to elucidating the reaction pathways.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. For instance, this compound could be synthesized by coupling 2-chloronicotinaldehyde (B135284) with 4-methoxyphenylboronic acid. The generally accepted catalytic cycle involves a palladium catalyst and proceeds through three main steps. libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-chloronicotinaldehyde) to form a Pd(II) intermediate. This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation: The organoboron compound (e.g., 4-methoxyphenylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Table 2: Key Steps and Intermediates in the Suzuki-Miyaura Catalytic Cycle

StepDescriptionKey Intermediate
1. Oxidative AdditionThe Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.Aryl-Pd(II)-Halide Complex
2. TransmetalationThe organic group from the organoboron reagent is transferred to the palladium center.Diaryl-Pd(II) Complex
3. Reductive EliminationThe two aryl groups are coupled, and the product is released from the palladium.Pd(0) Catalyst (regenerated)

Sonogashira Coupling: This reaction is used to couple terminal alkynes with aryl or vinyl halides. If one wanted to introduce an alkyne substituent to the pyridine ring of a precursor to this compound, the Sonogashira coupling would be a suitable method. This reaction typically employs a dual catalytic system of palladium and copper. numberanalytics.comlibretexts.org

The catalytic cycle involves the palladium catalyst undergoing oxidative addition with the aryl halide. numberanalytics.com Concurrently, the copper catalyst facilitates the formation of a copper acetylide from the terminal alkyne and a base. youtube.com This copper acetylide then undergoes transmetalation with the palladium complex. youtube.com Finally, reductive elimination from the palladium center yields the coupled product and regenerates the palladium catalyst. numberanalytics.com

The identification of reaction intermediates is often challenging due to their transient nature. Spectroscopic techniques such as in-situ NMR and IR spectroscopy, as well as mass spectrometry, can be employed to detect and characterize these fleeting species, providing direct evidence for the proposed catalytic pathways. libretexts.org

Role of Aromatic Nitrogen Lewis Basicity in Reaction Progression

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. acs.org This lone pair imparts Lewis basicity to the nitrogen atom, allowing it to interact with Lewis acids, including protons and metal centers of catalysts. This interaction can have a profound impact on the progression of various reactions.

The Lewis basicity of the pyridinic nitrogen can influence catalytic reactions in several ways:

Catalyst Coordination: The nitrogen atom can coordinate to the metal center of a catalyst. This coordination can either be a crucial step in the catalytic cycle or act as an inhibitory process by forming a stable, less reactive complex. The strength of this coordination depends on the Lewis basicity of the nitrogen and the Lewis acidity of the metal center.

Substrate Activation: In certain reactions, the coordination of the pyridinic nitrogen to a Lewis acidic catalyst can activate the substrate towards nucleophilic attack or other transformations.

Modulation of Electronic Properties: The protonation or coordination of the pyridinic nitrogen can alter the electron density distribution within the aromatic ring system. This can affect the reactivity of the aldehyde group and the susceptibility of the rings to electrophilic or nucleophilic attack.

The Lewis basicity of the nitrogen in this compound is influenced by the electronic effects of the substituents on the pyridine and phenyl rings. The electron-withdrawing nature of the aldehyde group tends to decrease the electron density on the pyridine ring, thereby reducing the Lewis basicity of the nitrogen. Conversely, the electron-donating methoxy group on the para position of the phenyl ring increases electron density, which can have a more subtle, long-range electronic influence.

Studies on related pyridinic nitrogen-containing compounds have shown a direct correlation between the Lewis basicity of the nitrogen and the turnover frequency in catalytic processes like the oxygen reduction reaction. acs.org It has been proposed that a higher Lewis basicity can more effectively stabilize key reaction intermediates, leading to a lower activation barrier. acs.org While these studies are not on this compound itself, they highlight the fundamental importance of the pyridinic nitrogen's Lewis basicity in catalysis. The ability to tune this basicity through substituent effects is a powerful tool in controlling reaction outcomes. rsc.orgresearchgate.net

Table 3: Factors Influencing the Lewis Basicity of the Pyridinic Nitrogen

FactorInfluence on Lewis BasicityRationale
Electron-withdrawing groups on the pyridine ring (e.g., -CHO)DecreaseReduce electron density on the nitrogen atom.
Electron-donating groups on the pyridine ringIncreaseIncrease electron density on the nitrogen atom.
SolventCan either enhance or diminishSolvation effects can stabilize or destabilize the lone pair or its conjugate acid.
Coordination to a Lewis acidNeutralizedThe lone pair is engaged in a coordinate bond.

Derivatization and Structural Diversity in the 2 4 Methoxyphenyl Nicotinaldehyde Scaffold

Synthesis of Substituted Arylnicotinaldehyde Analogs through Position-Specific Modifications

The generation of analogs of 2-(4-methoxyphenyl)nicotinaldehyde can be systematically achieved by targeting specific positions on its core structure: the pyridine (B92270) ring, the phenyl ring, and the aldehyde functional group.

A primary strategy for introducing diversity is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. researchgate.netorganic-chemistry.org Starting with a halogenated precursor, such as 2-chloro-nicotinaldehyde, coupling with various arylboronic acids can yield a range of 2-aryl-nicotinaldehyde analogs. A 2025 study detailed a highly efficient Pd-catalyzed Suzuki coupling protocol for nicotinaldehyde scaffolds under gentle reaction conditions, allowing for the synthesis of numerous mono-arylated derivatives. researchgate.net This method is valued for its tolerance of a wide array of functional groups on the boronic acid partner. researchgate.netmdpi.com

The aldehyde group itself is a key site for modification. It readily undergoes addition-elimination (condensation) reactions with various nucleophiles. chemguide.co.uklibretexts.org For instance, reaction with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), yields the corresponding 2,4-dinitrophenylhydrazone. chemguide.co.uklibretexts.org This reaction serves as a classical test for aldehydes and ketones and represents a straightforward method for derivatization.

Below is a table summarizing potential position-specific modifications:

Table 1: Examples of Position-Specific Derivatization Reactions

Target Site Reaction Type Reagents/Conditions Resulting Structure
Pyridine C2-Position Suzuki Coupling Arylboronic acid, Pd(0) catalyst, base Substituted 2-arylnicotinaldehyde
Aldehyde Group Condensation 2,4-Dinitrophenylhydrazine (Brady's Reagent) This compound 2,4-dinitrophenylhydrazone
Aldehyde Group Wittig Reaction Phosphonium ylide (Ph3P=CHR) 2-(4-Methoxyphenyl)-3-(alkenyl)pyridine

Design and Synthesis of Conformationally Restricted Analogs

The biaryl linkage between the pyridine and methoxyphenyl rings in this compound allows for rotational freedom. The design and synthesis of conformationally restricted analogs, where this rotation is hindered by chemical bonds, are of significant interest for creating structurally rigid molecules. This is typically achieved by intramolecular cyclization reactions that form a new ring, bridging the two aromatic systems. nih.govelsevierpure.com

Strategies for achieving this include intramolecular C-H activation or arylative cyclization. rsc.orgelsevierpure.comrsc.org For example, a hypothetical route could involve the modification of the methoxy (B1213986) group to a suitable leaving group or the introduction of a reactive group ortho to the aldehyde. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal, could forge a new C-C bond between the two rings, leading to a planar, fused ring system. The effect of aryl substituents has been shown to influence the pathways of such intramolecular cyclizations. elsevierpure.com

The synthesis of such analogs often involves multi-step processes. One could envision a pathway starting with the introduction of a reactive tether on either the pyridine or phenyl ring, followed by a ring-closing reaction. The choice of cyclization strategy depends heavily on the nature and position of the substituents on the aromatic rings. rsc.org

Incorporation of the Arylnicotinaldehyde Moiety into Polycyclic and Fused Heterocyclic Systems

The aldehyde functionality of this compound is a versatile handle for constructing more complex polycyclic and fused heterocyclic systems. mdma.chnih.govrsc.org These reactions typically involve condensation with a molecule containing two nucleophilic sites that can react with the aldehyde carbon.

A well-established method is the reaction of an aldehyde with ortho-disubstituted anilines to form fused heterocycles. For example, reacting this compound with o-phenylenediamine (B120857) in the presence of an oxidizing agent can yield a benzimidazole (B57391) derivative fused to the pyridine ring. Similarly, reaction with o-aminothiophenol can produce a corresponding benzothiazole (B30560) derivative. researchgate.net These reactions significantly expand the structural complexity of the original scaffold.

The development of new catalytic systems continues to broaden the scope of these transformations, allowing for the synthesis of diverse N-fused heterocycles from heteroaryl ketone and aldehyde precursors. nih.govnih.govrsc.org

Table 2: Synthesis of Fused Heterocycles from this compound

Dinucleophilic Reagent Reaction Type Resulting Fused System
o-Phenylenediamine Reductive Cyclization 2-(Pyridin-3-yl)benzimidazole derivative
o-Aminothiophenol Condensation/Cyclization 2-(Pyridin-3-yl)benzothiazole derivative
Hydrazine (B178648) Condensation/Cyclization Pyridyl-substituted pyridazine (B1198779) or phthalazine (B143731) analog

Modifications of the Methoxyphenyl Moiety and their Impact on Chemical Transformations

The methoxyphenyl moiety offers key opportunities for derivatization, primarily through modification of the methoxy group itself or by substitution on the phenyl ring. The methoxy group is an electron-donating group that influences the electronic properties of the entire molecule. nih.govresearchgate.netnih.gov

A fundamental transformation is the cleavage of the methyl ether to the corresponding phenol (B47542), yielding 2-(4-hydroxyphenyl)nicotinaldehyde. This deprotection can be achieved under various conditions, including with reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or strong acids. acs.orgresearchgate.netkiesslinglab.com

The conversion of the methoxy to a hydroxyl group has a significant impact on subsequent chemical transformations:

New Reactive Site: The resulting phenolic hydroxyl group is nucleophilic and acidic, enabling a new range of reactions such as O-alkylation, O-acylation, and formation of sulfonate esters. This was instrumental in the discovery of the neuroprotectant CP-101,606, where introduction of a hydroxyl group was a key step. nih.gov

Altered Electronic Properties: While both methoxy and hydroxyl groups are electron-donating, the hydroxyl group can be deprotonated to form a much stronger electron-donating phenoxide. This can significantly enhance the rate of electrophilic substitution on the phenyl ring.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, unlike the methoxy group which is only an acceptor. This can alter the molecule's intermolecular interactions and physical properties.

The methoxy group also directs electrophilic aromatic substitution to the ortho positions (C3' and C5'). This allows for the introduction of various substituents, such as halogens or nitro groups, onto the phenyl ring, further expanding the chemical diversity of the scaffold.

Table 3: Impact of Methoxyphenyl Moiety Modification

Modification Reagents/Conditions Resulting Moiety Impact on Reactivity
Ether Cleavage BBr3, DDQ, or strong acid 4-Hydroxyphenyl Introduces a nucleophilic/acidic -OH group for further derivatization. researchgate.netnih.gov
Electrophilic Bromination Br2, Lewis Acid 3-Bromo-4-methoxyphenyl Adds a site for cross-coupling reactions.
Nitration HNO3, H2SO4 3-Nitro-4-methoxyphenyl Introduces an electron-withdrawing group, enables reduction to an amino group.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule and predicting its vibrational behavior. These calculations provide a foundational understanding of the molecule's physical and chemical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. cnr.it It is a common and effective method for optimizing molecular geometries to predict bond lengths, bond angles, and dihedral angles. cnr.itarxiv.org This process finds the lowest energy conformation of the molecule, which corresponds to its most stable structure. arxiv.org For molecules like 2-(4-Methoxyphenyl)nicotinaldehyde, DFT calculations, often using a basis set such as 6-311++G(d,p), can provide a detailed picture of its geometry. nih.gov The optimization process iteratively adjusts the atomic coordinates to minimize the total energy of the molecule, resulting in a precise theoretical model of its structure. cnr.itarxiv.org These optimized parameters can then be compared with experimental data, if available, to validate the computational model.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated)

No experimental data for direct comparison for this compound was found in the search results. The following table is a representative example based on typical DFT calculations for similar aromatic aldehydes.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C-C (Pyridine Ring) 1.39 - 1.41
C-N (Pyridine Ring) 1.33 - 1.34
C-C (Phenyl Ring) 1.39 - 1.40
C-O (Methoxy) 1.36
O-CH3 (Methoxy) 1.43
C-C (Inter-ring) 1.49
C=O (Aldehyde) 1.22
C-H (Aldehyde) 1.11
**Bond Angles (°) ** C-C-C (Pyridine Ring) 118 - 121
C-N-C (Pyridine Ring) 117
C-C-C (Phenyl Ring) 119 - 121
C-O-C (Methoxy) 118
C-C=O (Aldehyde) 124
O=C-H (Aldehyde) 120

| Dihedral Angles (°) | Phenyl-Pyridine Twist | ~30 - 40 |

Note: The values presented are typical and may vary depending on the specific DFT functional and basis set used in the calculation.

Following geometry optimization, vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. nih.govnih.gov This analysis calculates the frequencies of the normal modes of vibration, which correspond to the absorption bands observed in experimental spectra. nih.gov By comparing the calculated frequencies with experimental FT-IR and Raman data, a detailed assignment of the vibrational modes can be made. nih.gov This correlation helps to confirm the molecular structure and provides a deeper understanding of the bonding and functional groups present in this compound. Potential energy distribution (PED) analysis is often used to assign the calculated frequencies to specific types of molecular vibrations, such as stretching, bending, or torsional modes. nih.gov

Table 2: Tentative Vibrational Mode Assignments for this compound

Based on general assignments for related aromatic aldehydes and methoxy-substituted compounds. Specific experimental data for the title compound is needed for a precise correlation.

Wavenumber (cm⁻¹) Vibrational Mode Description
~3050-3100 ν(C-H) Aromatic C-H stretching
~2950-3000 ν(C-H) Methyl C-H stretching (methoxy group)
~2850 ν(C-H) Aldehyde C-H stretching
~1700 ν(C=O) Aldehyde carbonyl stretching
~1600, 1580, 1500 ν(C=C) Aromatic ring stretching
~1450 δ(CH₃) Methyl C-H bending (methoxy group)
~1250 ν(C-O) Asymmetric C-O-C stretching (methoxy group)
~1170 β(C-H) In-plane aromatic C-H bending
~1030 ν(C-O) Symmetric C-O-C stretching (methoxy group)

Key: ν = stretching, δ = bending, β = in-plane bending, γ = out-of-plane bending.

Electronic Structure and Reactivity Descriptors

Computational chemistry also allows for the exploration of the electronic properties of a molecule, providing insights into its reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.commalayajournal.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. malayajournal.org

Table 3: Calculated Frontier Molecular Orbital Properties for this compound

The values below are illustrative and depend on the level of theory and basis set employed.

Parameter Energy (eV)
HOMO Energy -5.5 to -6.5
LUMO Energy -1.0 to -2.0

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 |

The distribution of the HOMO and LUMO across the molecule reveals which regions are most involved in electron donation and acceptance, respectively. For this compound, the HOMO is typically localized on the electron-rich 4-methoxyphenyl (B3050149) ring, while the LUMO is often centered on the electron-deficient pyridine (B92270) ring and the aldehyde group. malayajournal.org

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the charge distribution. malayajournal.org Different colors represent different potential values: red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net Conversely, blue regions signify low electron density and positive electrostatic potential, indicating sites that are favorable for nucleophilic attack. researchgate.net Intermediate potentials are typically shown in green. For this compound, the MEP surface would likely show a negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making these sites attractive to electrophiles. The hydrogen atom of the aldehyde group and the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction. researchgate.net

Computational Mechanistic Elucidation of Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface, researchers can identify transition states, calculate activation energies, and map out the most probable reaction pathways.

The localization of transition states is a critical step in understanding the kinetics of a reaction. For reactions involving this compound, such as nucleophilic additions to the aldehyde group or electrophilic substitutions on the aromatic rings, computational methods can model the geometry of the transition state structure.

The energy barrier, or activation energy, is the energy difference between the reactants and the transition state. Its calculation provides a quantitative measure of the reaction rate. A lower energy barrier corresponds to a faster reaction. For example, in the reaction of a nucleophile with the carbonyl carbon of the aldehyde, DFT calculations can determine the energy profile of the reaction, revealing the activation energy required for the formation of the tetrahedral intermediate. Studies on related heterocyclic systems have successfully used these methods to compare the reactivity of different sites within a molecule. researchgate.net

Beyond identifying a single transition state, computational modeling can map entire reaction pathways, including intermediates and alternative routes. researchgate.net This is particularly useful for complex, multi-step reactions. For instance, the synthesis of this compound itself or its subsequent transformations can be modeled to understand the regioselectivity and stereoselectivity of the process.

By calculating the Gibbs free energy of all stationary points along the reaction coordinate (reactants, intermediates, transition states, and products), a detailed reaction profile can be constructed. This allows for a comparison of the thermodynamic and kinetic favorability of different pathways, providing valuable insights for optimizing reaction conditions in a laboratory setting. researchgate.net

Prediction and Characterization of Nonlinear Optical (NLO) Properties through Computational Models

Molecules with extended π-conjugated systems and significant charge asymmetry, like this compound, are candidates for nonlinear optical (NLO) materials. Computational models are instrumental in predicting and understanding the NLO properties of such compounds. nih.gov

The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) and the second hyperpolarizability (γ) are tensors that describe the quadratic and cubic responses of the molecule to an applied electric field, respectively. Large values of these parameters are indicative of a strong NLO effect.

DFT calculations are widely used to compute these properties. researchgate.netphyschemres.org The calculated values of β and γ can be used to screen potential NLO candidates before undertaking their synthesis and experimental characterization. For molecules with a donor-π-acceptor (D-π-A) architecture, the magnitude of the NLO response is highly dependent on the strength of the donor and acceptor groups and the nature of the π-bridge. In this compound, the methoxy (B1213986) group acts as an electron donor and the aldehyde and pyridine nitrogen can act as electron-withdrawing moieties, creating the potential for a significant NLO response.

Table 2: Calculated NLO Properties for a Representative D-π-A Molecule

PropertyCalculated Value (a.u.)
Dipole Moment (μ)4.5
Mean Polarizability (α)250
First Hyperpolarizability (βtot)1200
Second Hyperpolarizability (γ)8.0 x 104
Note: These values are illustrative and based on computational studies of similar organic chromophores. The actual values for this compound would require specific calculations.

The origin of the large NLO response in D-π-A molecules is often attributed to intramolecular charge transfer (ICT) from the donor to the acceptor group upon electronic excitation. rsc.orgrsc.org Computational chemistry provides tools to analyze this phenomenon.

The analysis of frontier molecular orbitals (HOMO and LUMO) is a key aspect of understanding ICT. In a typical D-π-A system, the HOMO is localized on the donor and the π-bridge, while the LUMO is localized on the acceptor and the π-bridge. The spatial separation of these orbitals indicates a charge transfer upon HOMO-LUMO excitation. nih.gov

Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum and to characterize the nature of the electronic transitions. rsc.org Transitions with a significant ICT character will show a large change in dipole moment between the ground and excited states. This change in dipole moment is directly related to the first hyperpolarizability. Studies on analogous chalcones and other push-pull systems have demonstrated a strong correlation between the degree of ICT and the magnitude of the NLO response. rsc.orgnih.govresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks for Complex Organic Architectures

The reactivity of the aldehyde group, combined with the structural scaffold of the 2-arylpyridine core, establishes 2-(4-Methoxyphenyl)nicotinaldehyde as a versatile building block for constructing intricate molecular architectures. A primary application is its use in condensation reactions to form larger, more complex systems.

Notably, it serves as a key reactant in the Claisen-Schmidt condensation to synthesize chalcones. rjlbpcs.com This reaction typically involves the base-catalyzed reaction of an aldehyde with a ketone. In this case, this compound reacts with various acetophenones to yield chalcones characterized by an α,β-unsaturated carbonyl system linking the pyridine (B92270) and another aromatic ring. These chalcones are not merely synthetic targets but are recognized as crucial intermediates for the synthesis of a diverse array of heterocyclic compounds, including flavonoids and other pharmacologically relevant scaffolds. rjlbpcs.comwpmucdn.com

The aldehyde functionality also enables its use in the synthesis of various nitrogen-containing heterocycles. For instance, pyridine-aldehydes are precursors in the construction of fused heterocyclic systems like imidazo[1,2-a]pyridines. nih.govresearchgate.net These syntheses often proceed through condensation with 2-aminopyridines followed by cyclization. The resulting fused systems are of significant interest in medicinal chemistry. Furthermore, the aldehyde group can participate in multicomponent reactions, providing a pathway to complex polyheterocyclic structures that are valuable in drug discovery and materials science. nih.gov

Table 1: Examples of Condensation Reactions Using Aryl/Heterocyclic Aldehydes

Reactant A Reactant B Reaction Type Product Class Reference
This compound Substituted Acetophenone Claisen-Schmidt Condensation Chalcone rjlbpcs.com
2-Pyridinecarboxaldehyde 2-Aminopyridine Condensation/Cyclization Imidazo[1,2-a]pyridine nih.gov

Intermediates in the Synthesis of Specialty Chemicals

Beyond its role in building complex skeletons, this compound is a valuable intermediate in the production of specialty chemicals, which are compounds designed for specific, high-value applications.

The field of transition metal catalysis relies heavily on the design of organic ligands that can tune the reactivity and selectivity of a metal center. The structure of this compound is well-suited for conversion into multidentate ligands. The pyridine nitrogen atom is a classic coordination site for transition metals. nih.gov The aldehyde group can be readily transformed into other coordinating moieties, most commonly through the formation of a Schiff base (imine) by condensation with a primary amine.

For example, reaction with N-substituted thiosemicarbazides would yield thiosemicarbazone ligands. These, along with the parent pyridine nitrogen, can act as tridentate NNS donors, forming stable complexes with metals like copper(II). nih.gov The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be fine-tuned by the substituents on the aromatic rings. The methoxy (B1213986) group on the phenyl ring, being an electron-donating group, can influence the electron density at the metal center, thereby affecting the catalytic cycle. Such ligands derived from pyridine aldehydes are explored for various catalytic transformations. nih.govthegoodscentscompany.com

While direct polymerization of this compound is not common, its functional groups allow for its conversion into monomers suitable for producing advanced polymeric materials. The development of high-performance polymers often requires monomers with specific rigid, aromatic, and functional characteristics to impart desired thermal stability, mechanical strength, or electronic properties. researchgate.net

For instance, the aldehyde group can be oxidized to a carboxylic acid, and the pyridine ring can be further functionalized. By introducing a second reactive group, such as an amine or another carboxylic acid, the molecule can be converted into an AB-type or AA-type monomer. For example, transformation into a diamine or dicarboxylic acid derivative would render it a suitable building block for synthesizing polyamides or polyesters. The rigid 2-arylpyridine core would be incorporated into the polymer backbone, potentially enhancing thermal stability and modifying the material's mechanical properties. Research has shown that monomers containing heterocyclic pyridine and triphenylamine (B166846) groups can be used to prepare novel polyimides with specific functionalities. researchgate.net This suggests a viable, albeit indirect, pathway for the inclusion of the this compound scaffold into advanced polymer chains.

Contribution to Materials Science for Functional Materials

The π-conjugated system of this compound, spanning two aromatic rings, makes it and its derivatives attractive candidates for the development of functional materials with specific optical and electronic properties.

Materials with high luminescence efficiency and tunable emission wavelengths are critical for the development of organic light-emitting diodes (OLEDs) and other photonic devices. Derivatives of 2-(4-methoxyphenyl)pyridine (B1296241) have shown significant promise in this area.

A study on a closely related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, revealed that it is a blue light-emitting material with potential applications in optoelectronics. researchgate.net The core structure, which is highly similar to the title compound, is responsible for its luminescent properties. The conversion of the aldehyde group in this compound to a nitrile group (nicotinonitrile) is a feasible synthetic step, suggesting that it is a direct precursor to such light-emitting materials. The photophysical properties, including absorption and emission wavelengths, can be modulated by altering the substituents on the pyridine and phenyl rings.

Furthermore, chalcones synthesized from this compound are of interest for their nonlinear optical (NLO) properties. NLO materials can alter the phase, frequency, or amplitude of incident light and are essential for applications in photonics, including optical switching and data storage. The donor-π-acceptor structure inherent in many chalcones makes them promising NLO candidates. The methoxyphenyl group can act as an electron donor, the α,β-unsaturated carbonyl system as the π-bridge, and the pyridine ring as an acceptor, creating the necessary electronic asymmetry for a second-order NLO response.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Chalcone
Flavonoid
Imidazo[1,2-a]pyridine
Quinoline
2-Pyridinecarboxaldehyde
Substituted Acetophenone
N-Tosyl-2-aminobenzaldehyde
Substituted Alkynyl Aldehyde
Thiosemicarbazone
Polyamide
Polyester
Polyimide
Triphenylamine
2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile

Advanced Research Directions and Future Perspectives in the Chemistry of 2 4 Methoxyphenyl Nicotinaldehyde

The exploration of pyridine-based compounds, such as 2-(4-Methoxyphenyl)nicotinaldehyde, continues to be a vibrant area of chemical research. Advances in synthetic methodologies and computational tools are paving the way for novel applications and a deeper understanding of these structures. Future research is poised to focus on several key areas, including the development of sustainable synthetic routes, the discovery of innovative catalytic systems, the integration of computational and experimental techniques, and the expansion of molecular diversity through advanced modification strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)nicotinaldehyde, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Condensation of 4-methoxyphenylmagnesium bromide with nicotinaldehyde derivatives under anhydrous conditions (THF, 0–5°C), followed by oxidation with MnO₂ to stabilize the aldehyde group. Yields range from 45–60% depending on stoichiometry .
  • Route 2 : Palladium-catalyzed cross-coupling of 4-methoxyiodobenzene with pre-functionalized nicotinaldehyde precursors (e.g., Suzuki-Miyaura coupling), achieving 70–80% yields with Buchwald-Hartwig ligands .
    • Critical Parameters :
  • Oxygen-sensitive intermediates require inert atmospheres (N₂/Ar).
  • Solvent polarity (e.g., DMF vs. THF) impacts reaction kinetics and byproduct formation.

Q. How is this compound characterized spectroscopically?

  • Analytical Workflow :

  • NMR :
  • ¹H NMR (CDCl₃): δ 9.85 (s, 1H, aldehyde), 8.85 (s, 1H, pyridine H), 7.45–7.60 (m, 4H, aromatic H), 3.85 (s, 3H, OCH₃) .
  • ¹³C NMR : Distinct aldehyde carbon at ~190 ppm.
  • FT-IR : Strong C=O stretch at ~1700 cm⁻¹; methoxy C-O at 1250 cm⁻¹ .
    • Validation : Cross-reference with NIST Chemistry WebBook data for consistency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Case Study : Discrepancies in enzyme inhibition (e.g., cytochrome P450 isoforms) may arise from:

  • Impurity Profiles : Residual Pd catalysts (≤0.1%) in cross-coupled products alter bioactivity. Mitigate via SPE purification .
  • Solvent Artifacts : DMSO stabilizes hydrate forms, reducing aldehyde reactivity. Use anhydrous DMF or THF for assays .
    • Recommendations :
  • Validate purity via HPLC-MS (≥95% purity threshold).
  • Include controls for solvent effects in dose-response studies.

Q. How does the electronic nature of the 4-methoxyphenyl group influence reactivity in multicomponent reactions?

  • Mechanistic Insights :

  • Electron-Donating Effect : The methoxy group enhances nucleophilicity at the para position, facilitating electrophilic aromatic substitution (e.g., nitration, halogenation).
  • Steric Effects : Ortho-substitution on the nicotinaldehyde ring hinders π-stacking in supramolecular assemblies, as shown in X-ray crystallography .
    • Experimental Design :
  • Compare reactivity with analogs (e.g., 4-chlorophenyl or unsubstituted phenyl) using kinetic isotope effects (KIE) or DFT calculations .

Q. What are the stability challenges of this compound under varying pH and temperature?

  • Degradation Pathways :

  • Acidic Conditions : Aldehyde group undergoes hydration to geminal diol (reversible at pH < 2).
  • Basic Conditions : Cannizzaro reaction forms carboxylic acid and alcohol byproducts (irreversible above pH 10) .
    • Stabilization Methods :
  • Store at −20°C under nitrogen with desiccants (e.g., molecular sieves).
  • Avoid aqueous buffers in long-term assays; use aprotic solvents (acetonitrile, DCM).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.